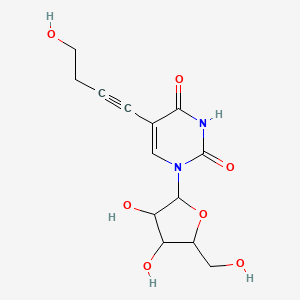
5-(4-Hydroxybutyn-1-yl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Hydroxybutyn-1-yl)uridine is a biomedical compound with significant potential as an antiviral agent. It demonstrates remarkable activity against viral infections, making it a promising candidate for therapeutic management of ailments such as HIV, influenza, and herpes. The compound’s unique structure and properties have garnered attention in the field of drug development and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxybutyn-1-yl)uridine typically involves the following steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Alkylation: The hydroxyl group of uridine is alkylated with 4-hydroxybutyn-1-yl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves optimization of the synthetic route mentioned above to achieve higher yields and purity, along with scaling up the reaction conditions to industrial levels.
化学反応の分析
Types of Reactions
5-(4-Hydroxybutyn-1-yl)uridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted uridine derivatives.
科学的研究の応用
5-(4-Hydroxybutyn-1-yl)uridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions with enzymes.
Medicine: Investigated for its antiviral properties and potential therapeutic applications in treating viral infections like HIV, influenza, and herpes.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.
作用機序
The mechanism of action of 5-(4-Hydroxybutyn-1-yl)uridine involves its incorporation into viral RNA, leading to the disruption of viral replication. The compound targets viral polymerases and inhibits their activity, thereby preventing the synthesis of viral RNA and subsequent viral proliferation. This mechanism is similar to other nucleoside analogs used in antiviral therapy.
類似化合物との比較
Similar Compounds
5-Fluorouridine: Another nucleoside analog with antiviral properties.
5-Iodouridine: Known for its antiviral and anticancer activities.
5-Bromouridine: Used in research for its ability to incorporate into RNA and DNA.
Uniqueness
5-(4-Hydroxybutyn-1-yl)uridine stands out due to its unique alkyne functional group, which imparts distinct chemical properties and reactivity. This structural feature enhances its antiviral activity and makes it a valuable compound in drug development and research.
特性
分子式 |
C13H16N2O7 |
|---|---|
分子量 |
312.27 g/mol |
IUPAC名 |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(4-hydroxybut-1-ynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O7/c16-4-2-1-3-7-5-15(13(21)14-11(7)20)12-10(19)9(18)8(6-17)22-12/h5,8-10,12,16-19H,2,4,6H2,(H,14,20,21) |
InChIキー |
JOODRRAZXIYEBW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)

![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
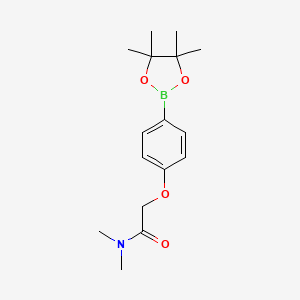
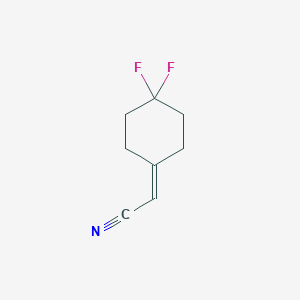

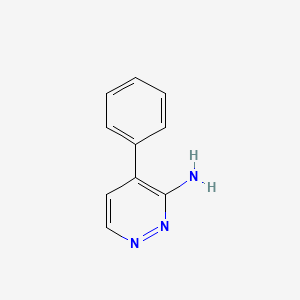

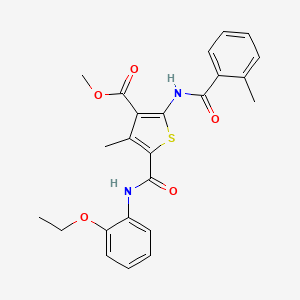
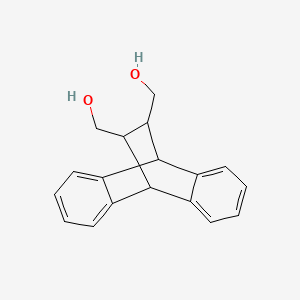

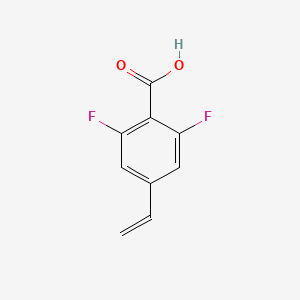
![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)

